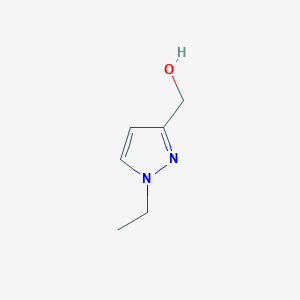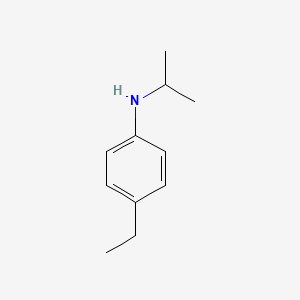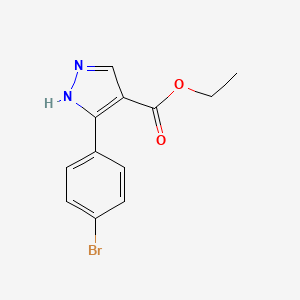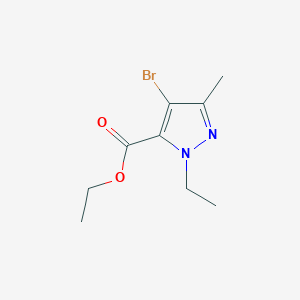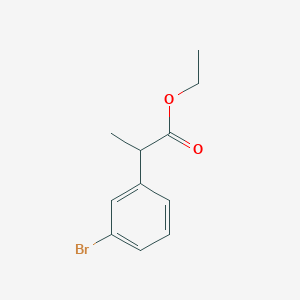
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound of interest, 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been utilized in the synthesis of various biologically active compounds, including those with potential anti-tuberculosis activity .
Synthesis Analysis
Isoxazole derivatives can be synthesized through several methods. One approach involves the regioselective synthesis of isoxazole-3,5-dicarboxylic acids derivatives from nitroacetic esters and aromatic aldehydes, utilizing the intermediate of the Dornow reaction - 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates . Another method includes the reaction of Schiff bases with ethyl nitroacetate to yield isoxazole-3,5-dicarboxylic amides, which can be hydrolyzed to the corresponding acids . Additionally, regioselective 1,3-dipolar cycloaddition has been employed to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate, demonstrating the influence of substitution on the regiochemistry and yield of the cycloaddition .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial for their biological activity. For instance, the enzymatic resolution of racemic mixtures of 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester has led to enantiomerically pure compounds, which were further transformed into polyfunctionalized amino acids and dipeptides . The structure-activity relationships (SAR) of these compounds are essential for drug development, as seen in the design of isoxazole-based anti-TB compounds .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, esters of 2-arylcyclopropanecarboxylic acids have been shown to react with nitrous acid, leading to the formation of aryl-substituted isoxazoles . The nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid has also been studied, yielding products identified by chemical and crystallographic methods . Moreover, the deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid has been explored, with the aim of producing lead compounds for immunomodulatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and substituents. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. The regioselective synthesis methods and the subsequent reactions these compounds undergo can significantly alter their solubility, stability, and reactivity, which are all important factors in drug design and development .
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes such as cox-2 and cytoplasmic phospholipase A2 . These enzymes play crucial roles in inflammation and pain signaling pathways.
Mode of Action
Based on the structure and the presence of a nitro group, it can be inferred that it might undergo reduction reactions . The nitro group can be reduced to an amine, which can further interact with its targets. The isoxazole ring might also play a role in binding to the target proteins.
Propriétés
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPZKCSNGEMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



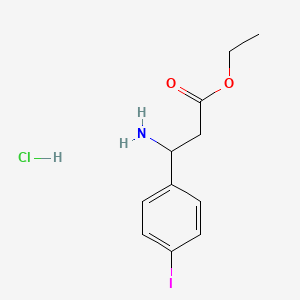
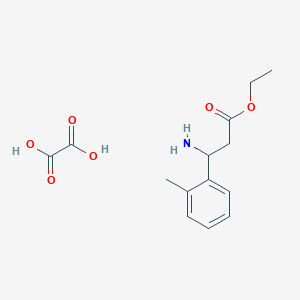



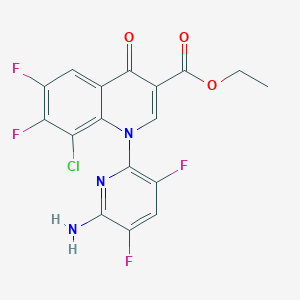
![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)
